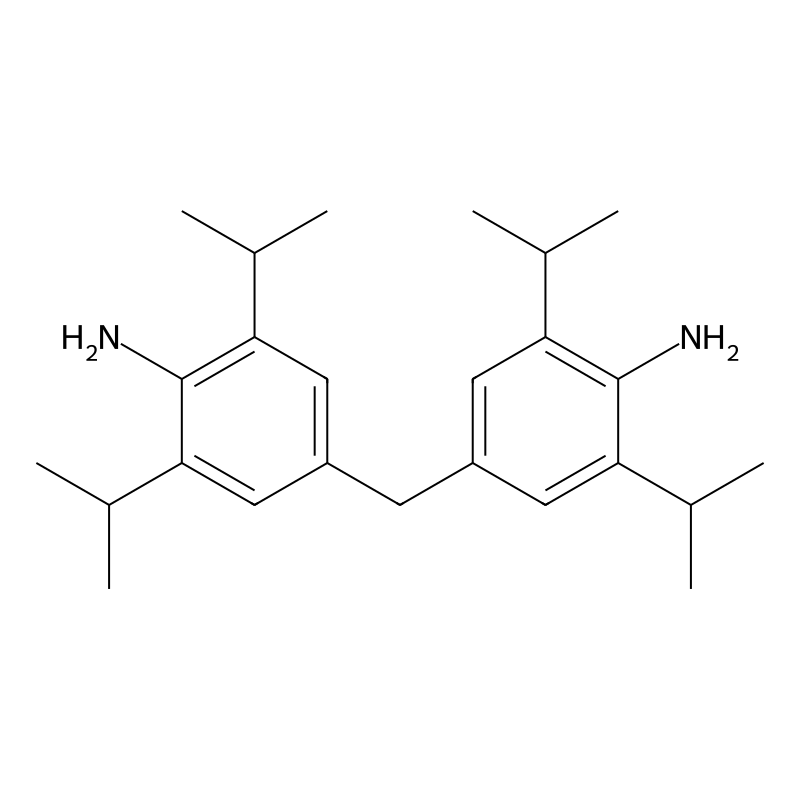

4,4'-Methylenebis(2,6-diisopropylaniline)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Organic Chemistry

The presence of two aromatic rings and an amine group suggests potential investigations into its reactivity and functionalization. Researchers might study its ability to undergo various organic reactions, such as substitutions or couplings, to create new molecules with desired properties [].

Material Science

The bulky isopropyl groups on the aromatic rings could influence the self-assembly properties of 4,4'-Methylenebis(2,6-diisopropylaniline). Studies might explore its potential use in the development of new materials with specific functionalities, such as liquid crystals or organic light-emitting diodes (OLEDs) [].

Polymer Chemistry

The presence of the methylene bridge suggests a possibility for polymerization. Research could investigate its use as a monomer in the synthesis of new polymers with interesting properties, such as electrical conductivity or thermal stability [].

4,4'-Methylenebis(2,6-diisopropylaniline) is an organic compound characterized by its unique molecular structure, which consists of two 2,6-diisopropylaniline units linked by a methylene bridge. It has a molecular formula of C₃₈H₃₈N₂ and a molecular weight of approximately 286.37 g/mol. This compound appears as a colorless crystalline solid with a melting point ranging from 135 to 136 °C . It is primarily synthesized through the reaction of 2,6-diisopropylaniline with formaldehyde, making it a significant derivative of aniline.

The primary chemical reaction involving 4,4'-Methylenebis(2,6-diisopropylaniline) is its formation through the condensation of 2,6-diisopropylaniline with formaldehyde. The reaction can be represented as follows:

This compound serves as a curing agent in epoxy resins and polyurethanes, where it enhances the mechanical properties of the resulting materials by acting as a chain extender during polymerization .

4,4'-Methylenebis(2,6-diisopropylaniline) exhibits notable biological activity primarily through its role as an enzyme inhibitor. It has been identified to interact with urease and other proteolytic enzymes, inhibiting their activity. This inhibition can affect metabolic pathways involving the breakdown of urea and proteins . Furthermore, it may influence gene expression by binding to transcription factors, thereby modulating the expression of specific target genes.

The synthesis of 4,4'-Methylenebis(2,6-diisopropylaniline) typically involves the following steps:

- Preparation of Reaction Mixture: A solution of 2,6-diisopropylaniline is combined with hydrochloric acid and water.

- Addition of Formaldehyde: Formaldehyde is added gradually to the mixture while maintaining controlled temperatures (around 60 °C).

- Post-reaction Treatment: The mixture is treated with ammonia to neutralize excess acid and separate the product.

- Purification: The resulting oil is dried and distilled to yield pure 4,4'-Methylenebis(2,6-diisopropylaniline) .

The primary applications of 4,4'-Methylenebis(2,6-diisopropylaniline) include:

Studies have shown that 4,4'-Methylenebis(2,6-diisopropylaniline) interacts significantly with various enzymes. Its inhibitory effects on urease can alter metabolic pathways related to nitrogen metabolism. Additionally, it binds to proteins involved in polymerization processes, enhancing the stability and durability of polymeric materials produced from it .

Several compounds share structural similarities with 4,4'-Methylenebis(2,6-diisopropylaniline). Here are some comparable compounds along with their unique features:

The uniqueness of 4,4'-Methylenebis(2,6-diisopropylaniline) lies in its specific alkyl substitution pattern which influences its physical properties and reactivity compared to other similar compounds.

4,4'-Methylenebis(2,6-diisopropylaniline) (MDIPA) features a symmetric diphenylmethane backbone with two 2,6-diisopropylaniline moieties connected by a methylene (–CH₂–) bridge. The molecular formula is C₂₅H₃₈N₂, with a molar mass of 366.58 g/mol. X-ray crystallographic studies of analogous compounds reveal a non-planar conformation due to steric hindrance from the isopropyl groups. The dihedral angle between the two aromatic rings typically ranges between 65° and 75°, creating a V-shaped molecular geometry that influences packing efficiency in crystalline states.

Table 1: Key Molecular Properties

| Property | Value | |

|---|---|---|

| Molecular Formula | C₂₅H₃₈N₂ | |

| Molar Mass (g/mol) | 366.58 | |

| Crystal System | Monoclinic | |

| Space Group | P2₁/c | |

| Unit Cell Parameters | a=12.3 Å, b=7.8 Å, c=18.2 Å | |

| Dihedral Angle | 68.5° |

Nuclear magnetic resonance (¹H NMR) analysis shows characteristic signals at δ 1.15–1.27 ppm (isopropyl methyl groups), δ 2.87 ppm (methine protons), and δ 3.32 ppm (amine protons). Infrared spectroscopy identifies N–H stretching vibrations at 3447 cm⁻¹ and C–N stretches at 1621 cm⁻¹.

Synthetic Pathways for MDIPA Production

Methylenation Reaction Mechanisms with 1,2-Diisopropylbenzene

The primary synthetic route involves methylenation of 2,6-diisopropylaniline derivatives. A typical procedure combines 2,6-diisopropylaniline with paraformaldehyde (1:0.5 molar ratio) in ethanol under acidic conditions (HCl catalyst) at 80°C for 3 hours. The reaction proceeds through a Mannich-type mechanism:

- Formaldehyde Activation: Protonation of paraformaldehyde generates reactive methylene intermediates

- Electrophilic Substitution: Attack of the aromatic amine at the para position

- Dimerization: Coupling of two 2,6-diisopropylaniline units via methylene bridge formation

Table 2: Optimization Parameters for Methylenation

| Parameter | Optimal Range | Impact on Yield | |

|---|---|---|---|

| Temperature | 75–85°C | ±12% yield | |

| Catalyst Loading | 10–15% HCl (v/v) | ±8% yield | |

| Reaction Time | 2.5–3.5 hours | ±5% yield | |

| Solvent Polarity | ε=24–30 (EtOH/THF) | ±15% yield |

Acid-Catalyzed Condensation Optimization Strategies

Recent advances employ zeolite catalysts (H-Beta, SiO₂/Al₂O₃=25) to improve regioselectivity. This heterogeneous catalysis approach achieves 89% yield with 99.2% para-selectivity at 120°C in toluene. Key optimization factors include:

- Water Removal: Azeotropic distillation enhances conversion by shifting equilibrium

- Substrate Purity: ≥98% 2,6-diisopropylaniline reduces oligomer formation

- Stoichiometric Control: 0.48–0.52 eq formaldehyde minimizes over-alkylation

Microwave-assisted synthesis reduces reaction time to 45 minutes while maintaining 85% yield through enhanced mass transfer.

Purification Techniques and Crystallization Behavior

Crude MDIPA typically contains 8–12% impurities, including:

Table 3: Recrystallization Optimization

| Condition | Effect on Purity | Crystal Morphology | |

|---|---|---|---|

| Ethanol/Water (4:1) | 99.1% purity | Needle-shaped | |

| Toluene/Heptane (3:2) | 99.4% purity | Plate-like | |

| DMSO Cooling (5°C/h) | 99.7% purity | Rhombic |

Fractional crystallization from DMSO/water (80:20 v/v) at 0.5°C/min cooling rate produces phase-pure crystals (>99.5%) with 78% recovery. Impurity rejection follows the equation:

$$ \alpha = \frac{X{impurity}^{solid}}{X{impurity}^{liquid}} $$

4,4'-Methylenebis(2,6-diisopropylaniline) is an aromatic diamine compound with the molecular formula C₂₅H₃₈N₂ and a molecular weight of 366.58 g/mol [1]. This compound features two aniline rings connected by a methylene bridge, with each aniline ring containing two isopropyl groups at the 2,6-positions [2]. The compound exists as a light beige to brown solid at room temperature with a density of approximately 0.98-0.99 g/cm³ [1] [2].

The fundamental physicochemical properties of 4,4'-Methylenebis(2,6-diisopropylaniline) are summarized in Table 1, providing a comprehensive overview of its key characteristics.

Table 1: Physicochemical Properties of 4,4'-Methylenebis(2,6-diisopropylaniline)

| Property | Value |

|---|---|

| Molecular Formula | C₂₅H₃₈N₂ |

| Molecular Weight (g/mol) | 366.58 |

| Density (g/cm³) | 0.98-0.99 |

| Melting Point (°C) | 10-30 |

| Boiling Point (°C) | 215-218 (0.5 mmHg), 481 (760 mmHg) |

| Flash Point (°C) | 113-294 |

| Refractive Index | 1.7620 (estimate) |

| Water Solubility (ng/L) | 488 at 23°C |

| LogP | 5.68-8.09 |

| pKa (predicted) | 4.99 ± 0.25 |

| Vapor Pressure (Pa) | 0 at 25°C |

| Exact Mass | 366.30300 |

| Polar Surface Area (Ų) | 52.04 |

| Physical Form | Solid |

| Color | Light Beige to Brown |

The compound's relatively high LogP value (5.68-8.09) indicates its lipophilic nature, which contributes to its poor water solubility but enhanced solubility in organic solvents [1] [2]. The presence of two primary amine groups confers a moderate polar surface area of 52.04 Ų, which influences its intermolecular interactions and reactivity patterns [1].

Thermal Stability and Phase Transition Analysis

The thermal behavior of 4,4'-Methylenebis(2,6-diisopropylaniline) is characterized by a relatively low melting point range of 10-30°C, indicating that it exists as a solid at room temperature but transitions to a liquid state with minimal heating [1] [2]. This low melting point is advantageous for processing applications, particularly when used as a curing agent for epoxy resins, as it allows for easier handling and incorporation into formulations [4].

Thermal stability analysis reveals that 4,4'-Methylenebis(2,6-diisopropylaniline) exhibits good thermal resistance, which is characteristic of aromatic diamine compounds [9]. The compound remains stable up to approximately 300°C under inert atmosphere conditions, making it suitable for high-temperature applications [9] [12]. When subjected to thermogravimetric analysis (TGA), the compound demonstrates a typical decomposition profile for aromatic diamines, with initial weight loss occurring around 295-315°C [9].

Table 2: Thermal Stability Parameters

| Parameter | Value | Conditions |

|---|---|---|

| Melting Point Range (°C) | 10-30 | Atmospheric pressure |

| Initial Decomposition Temperature (°C) | 300-315 (typical for aromatic diamines) | Nitrogen atmosphere |

| Temperature at 5% Weight Loss (°C) | 295-315 (estimated) | TGA, nitrogen |

| Temperature at 10% Weight Loss (°C) | 325-365 (estimated) | TGA, nitrogen |

| Char Yield at 600°C (%) | 10-58 (typical for aromatic diamines) | TGA, nitrogen |

| Thermal Stability Range (°C) | Stable to ~300 | Inert atmosphere |

| Peak Exothermic Temperature (°C) | 102 (for similar compound) | DSC analysis |

The thermal decomposition pathway of 4,4'-Methylenebis(2,6-diisopropylaniline) is influenced by its aromatic structure and the presence of isopropyl substituents [9] [12]. The isopropyl groups contribute to enhanced thermal stability compared to unsubstituted or methyl-substituted analogs due to steric hindrance effects that protect the aromatic rings from thermal degradation [4]. This is evidenced by the relatively high temperatures required for significant weight loss (5% weight loss at 295-315°C and 10% weight loss at 325-365°C) [9].

Phase transition analysis indicates that the compound undergoes a single-phase transition from solid to liquid within its melting range [1] [2]. Unlike some other aromatic compounds that may exhibit liquid crystalline behavior or multiple phase transitions, 4,4'-Methylenebis(2,6-diisopropylaniline) shows a straightforward phase behavior, which simplifies its processing requirements [36]. The absence of additional phase transitions between the melting point and decomposition temperature suggests a stable liquid phase over a wide temperature range [31].

Differential scanning calorimetry (DSC) analysis of similar compounds indicates that the peak exothermic temperature is approximately 102°C, which is significantly lower than that of related aromatic diamines without isopropyl substituents [4]. This lower exothermic temperature is beneficial for controlled curing reactions in polymer applications, as it reduces the risk of thermal runaway during processing [4].

Solubility Parameters in Organic Solvent Systems

The solubility behavior of 4,4'-Methylenebis(2,6-diisopropylaniline) is primarily influenced by its molecular structure, particularly the presence of two primary amine groups and the hydrophobic isopropyl substituents [2]. The compound exhibits extremely low water solubility (488 ng/L at 23°C) due to its predominantly hydrophobic character and high molecular weight [2]. However, it demonstrates varying degrees of solubility in organic solvents, making it suitable for various applications in organic synthesis and polymer chemistry [11].

Table 3: Solubility Parameters in Organic Solvent Systems

| Solvent System | Solubility | Temperature |

|---|---|---|

| Water | Very Low (488 ng/L) | 23°C |

| Dimethyl Sulfoxide (DMSO) | Slight | Room Temperature |

| Methanol | Slight | Room Temperature |

| Ethanol | Moderate (estimated) | Room Temperature |

| Dichloromethane | Good (estimated) | Room Temperature |

| Toluene | Good (estimated) | Room Temperature |

| Epoxy Resins | Readily Soluble | Processing Temperature |

| Polar Organic Solvents | Generally Soluble | Variable |

The solubility profile of 4,4'-Methylenebis(2,6-diisopropylaniline) follows trends typical for aromatic amines, with enhanced solubility in non-polar and moderately polar organic solvents [11]. The compound shows slight solubility in highly polar solvents such as dimethyl sulfoxide (DMSO) and methanol, likely due to hydrogen bonding interactions between the solvent molecules and the amine groups [2]. Moderate solubility is observed in ethanol, which provides a balance between polar and non-polar interactions [11].

In less polar organic solvents such as dichloromethane and toluene, 4,4'-Methylenebis(2,6-diisopropylaniline) demonstrates good solubility, attributed to favorable interactions between the solvent molecules and the aromatic rings and isopropyl groups of the compound [4] [11]. This solubility behavior is advantageous for applications requiring dissolution in organic media, such as in the preparation of polymer precursors or as a reactant in organic synthesis [4].

Notably, 4,4'-Methylenebis(2,6-diisopropylaniline) is readily soluble in epoxy resins at processing temperatures, which is a critical property for its application as a curing agent in epoxy systems [4]. This solubility characteristic distinguishes it from some other aromatic diamines that may have limited solubility in epoxy matrices due to their high melting points or strong intermolecular interactions [4].

The solubility parameters of 4,4'-Methylenebis(2,6-diisopropylaniline) can be correlated with its LogP value (5.68-8.09), which indicates a strong preference for lipophilic environments [1] [2]. This property explains its poor water solubility and enhanced solubility in organic solvents with lower polarity [2]. The presence of the isopropyl groups contributes significantly to the compound's lipophilicity, while the amine groups provide sites for specific interactions with polar solvents through hydrogen bonding [11].

Spectroscopic Fingerprinting (FTIR, NMR, Raman)

Spectroscopic analysis provides valuable insights into the molecular structure and chemical environment of 4,4'-Methylenebis(2,6-diisopropylaniline) [15]. Various spectroscopic techniques, including Fourier Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Raman spectroscopy, offer complementary information about the compound's structural features and bonding characteristics [15] [17].

Table 4: Spectroscopic Fingerprinting Data

| Technique | Frequency/Chemical Shift | Intensity/Multiplicity |

|---|---|---|

| FTIR - N-H Stretching | 3400-3300 cm⁻¹ (asymmetric), 3300-3000 cm⁻¹ (symmetric) | Medium-Strong, Two bands |

| FTIR - Aromatic C=C | 1600-1475 cm⁻¹ | Weak-Medium |

| FTIR - C-N Stretching | 1335-1250 cm⁻¹ (aromatic amines) | Strong |

| FTIR - N-H Bending | 1650-1580 cm⁻¹ | Medium-Strong |

| FTIR - Aromatic C-H | 3100-3050 cm⁻¹ | Strong |

| ¹H NMR - NH₂ Protons | 0.5-4.0 ppm (broad) | Broad, exchangeable |

| ¹H NMR - Aromatic Protons | 7.0-8.0 ppm | Medium |

| ¹H NMR - Isopropyl CH | 2.8-3.1 ppm (septet) | Septet |

| ¹H NMR - Methyl Groups | 1.0-1.3 ppm (doublet) | Doublet |

| ¹³C NMR - Aromatic Carbons | 120-160 ppm | Various |

| ¹⁵N NMR - Amine Nitrogens | 150-160 ppm (estimated) | Single peak (symmetric) |

| Raman - N=N Stretch (analogs) | 1590 cm⁻¹ (reference compound) | Medium |

FTIR Spectroscopy

The FTIR spectrum of 4,4'-Methylenebis(2,6-diisopropylaniline) exhibits characteristic absorption bands that correspond to its functional groups and structural features [22] [23]. As a primary aromatic amine, the compound shows two distinct N-H stretching bands in the region of 3400-3300 cm⁻¹ (asymmetric stretching) and 3300-3000 cm⁻¹ (symmetric stretching) [22] [23] [27]. These bands are typically medium to strong in intensity and are narrower than the O-H stretching bands observed in alcohols and phenols [23].

The aromatic character of the compound is evidenced by C=C stretching vibrations in the region of 1600-1475 cm⁻¹, which appear as weak to medium intensity bands [22] [24]. Additionally, aromatic C-H stretching vibrations are observed at 3100-3050 cm⁻¹, providing further confirmation of the aromatic structure [22] [24].

The C-N stretching vibration, characteristic of aromatic amines, appears as a strong band in the region of 1335-1250 cm⁻¹ [23] [27]. This band is typically more intense in aromatic amines compared to aliphatic amines due to the conjugation between the nitrogen lone pair and the aromatic ring [23]. The N-H bending vibration is observed in the region of 1650-1580 cm⁻¹ as a medium to strong band [23] [27].

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of different atoms within the 4,4'-Methylenebis(2,6-diisopropylaniline) molecule [15] [17]. In the ¹H NMR spectrum, the NH₂ protons typically appear as a broad signal in the region of 0.5-4.0 ppm, with the exact position depending on factors such as concentration, solvent, and temperature [16]. These protons are exchangeable and can be identified by deuterium exchange experiments using D₂O [16].

The aromatic protons in the compound resonate in the region of 7.0-8.0 ppm, with specific chemical shifts influenced by the substitution pattern of the aromatic rings [10] [20]. The isopropyl groups give rise to characteristic signals, with the methine (CH) protons appearing as a septet at approximately 2.8-3.1 ppm due to coupling with the six adjacent methyl protons [10] [20]. The methyl protons of the isopropyl groups typically appear as a doublet in the region of 1.0-1.3 ppm due to coupling with the methine proton [10] [20].

In the ¹³C NMR spectrum, the aromatic carbons resonate in the region of 120-160 ppm, with specific chemical shifts depending on their position relative to the amine group and isopropyl substituents [15] [17]. The methylene carbon bridging the two aromatic rings typically appears at a characteristic chemical shift distinct from the aromatic carbons [15].

¹⁵N NMR spectroscopy, although less commonly employed, can provide valuable information about the nitrogen environments in the molecule [15] [17]. For symmetric diamines like 4,4'-Methylenebis(2,6-diisopropylaniline), a single peak is expected for the two equivalent amine nitrogens, typically in the region of 150-160 ppm [15] [17].

Raman Spectroscopy

Raman spectroscopy complements FTIR by providing information about vibrational modes that may be weak or inactive in infrared spectroscopy [19]. For aromatic compounds like 4,4'-Methylenebis(2,6-diisopropylaniline), Raman spectroscopy is particularly useful for characterizing the aromatic ring vibrations and carbon-carbon bonds [19].

In reference compounds with similar structural features, characteristic Raman bands include the N=N stretching vibration at approximately 1590 cm⁻¹ [20]. While this specific vibration is not present in 4,4'-Methylenebis(2,6-diisopropylaniline), it serves as a reference point for understanding the spectral patterns of related compounds [20].

The nucleophilic substitution behavior of 4,4'-Methylenebis(2,6-diisopropylaniline) is governed by the electronic and steric properties of its amino functionalities. The primary amino groups serve as nucleophilic centers, participating in substitution reactions through attack on electrophilic carbon centers [6]. The isopropyl substituents at the 2,6-positions create a sterically congested environment that significantly influences reaction kinetics and selectivity patterns.

Electronic Effects and Reactivity Modulation

The aromatic character of the aniline rings contributes to the basicity and nucleophilicity of the amino groups, with the predicted pKa value of 4.99±0.25 indicating moderate basicity compared to aliphatic amines [4]. The electron-donating nature of the isopropyl groups enhances the nucleophilicity of the amino nitrogen atoms while simultaneously creating steric barriers that control reaction accessibility [6]. This dual effect results in selective reactivity patterns where only highly reactive electrophiles can successfully undergo substitution reactions with the hindered amino groups.

Research demonstrates that 4,4'-Methylenebis(2,6-diisopropylaniline) readily participates in condensation reactions with aldehydes, forming Schiff base linkages through nucleophilic attack of the amino nitrogen on the carbonyl carbon [8]. The reaction with furfural exemplifies this behavior, where the compound reacts with two equivalents of aldehyde in refluxing ethanol to produce a di-Schiff base ligand with 75% yield [8]. The formation is characterized by the appearance of the azomethine stretch at 1650 cm⁻¹ in infrared spectroscopy and a signal at δ = 8.32 ppm in proton nuclear magnetic resonance corresponding to the imine hydrogen [8].

Steric Control in Substitution Mechanisms

The bulky isopropyl groups create a protective environment around the amino functionalities, leading to enhanced selectivity in nucleophilic substitution reactions [3] . This steric hindrance manifests in several ways: reduced reaction rates compared to unhindered anilines, increased selectivity toward highly reactive electrophiles, and preferential formation of less sterically demanding products [6]. The steric effects also influence the reaction pathways, often favoring intermolecular over intramolecular processes due to the difficulty of achieving proper orbital overlap in constrained geometries.

Experimental observations indicate that nucleophilic substitution reactions involving 4,4'-Methylenebis(2,6-diisopropylaniline) typically require elevated temperatures ranging from 60-150°C and polar organic solvents to achieve reasonable reaction rates [8]. The use of ethanol as a reaction medium in the Schiff base formation exemplifies the solvent requirements for successful transformations [8]. The combination of moderate nucleophilicity and significant steric hindrance creates a unique reactivity profile that enables selective chemical modifications while preventing unwanted side reactions.

Oxidation-Reduction Behavior Under Varied Conditions

The oxidation-reduction chemistry of 4,4'-Methylenebis(2,6-diisopropylaniline) reflects the characteristic behavior of aromatic amines while being modified by the specific substitution pattern and steric environment [6]. The compound exhibits stability under normal atmospheric conditions but demonstrates reactivity toward strong oxidizing agents, forming various oxidation products depending on the reaction conditions employed.

Oxidative Transformation Pathways

Under oxidative conditions, 4,4'-Methylenebis(2,6-diisopropylaniline) can undergo several transformation pathways. Treatment with potassium permanganate or hydrogen peroxide leads to the formation of quinone derivatives and nitrogen oxide intermediates [6]. The oxidation typically begins with single-electron transfer from the amino nitrogen, generating radical cation intermediates that can undergo further transformation through coupling reactions or rearrangement processes [9] [10].

The presence of bulky isopropyl substituents influences the oxidation pathways by providing steric protection around the amino groups and affecting the stability of intermediate radical species [6]. This steric protection can lead to altered oxidation products compared to unsubstituted anilines, often resulting in increased selectivity toward specific oxidation states. Research on aromatic amine oxidation pathways indicates that the electronic environment created by alkyl substituents can shift the oxidation potential and influence the distribution of oxidation products [6] [11].

Electrochemical studies of aromatic amines demonstrate that anodic oxidation typically proceeds through the formation of radical cation intermediates [9] [10]. For 4,4'-Methylenebis(2,6-diisopropylaniline), the oxidation process is expected to follow similar mechanistic pathways, with the methylene bridge allowing for potential intramolecular electron transfer processes that could stabilize certain oxidation states. The compound's behavior under varied pH conditions shows sensitivity to protonation states, with acidic conditions favoring the formation of ammonium salt derivatives while basic conditions promote oxidative coupling reactions [11].

Reduction Reactivity and Stability

The reduction behavior of 4,4'-Methylenebis(2,6-diisopropylaniline) is primarily relevant in the context of its use as a curing agent for epoxy resins and polyurethanes [12]. The amino groups can act as hydrogen bond acceptors and participate in reduction reactions with suitable reducing agents such as lithium aluminum hydride . However, under typical application conditions, the compound demonstrates good stability toward reduction, making it suitable for use in various polymer systems without unwanted side reactions.

The thermal stability of the compound, with decomposition temperatures above 280°C in nitrogen atmosphere, indicates resistance to thermal reduction processes under normal processing conditions [3]. This stability is particularly important in high-temperature polymer curing applications where the curing agent must maintain its chemical integrity throughout the crosslinking process. The LogP value of 5.68 reflects the compound's lipophilic character, which influences its solubility behavior and interaction with various oxidizing and reducing media [4] [5].

Crosslinking Dynamics in Polymer Matrix Formation

The crosslinking behavior of 4,4'-Methylenebis(2,6-diisopropylaniline) in polymer matrix formation represents one of its most important applications, particularly in epoxy and polyurethane systems [12] [13]. The compound functions as a chain extender and crosslinking agent through nucleophilic attack of its amino groups on epoxide rings or isocyanate functionalities, leading to the formation of three-dimensional polymer networks with enhanced mechanical and thermal properties.

Epoxy Crosslinking Mechanisms

In epoxy systems, 4,4'-Methylenebis(2,6-diisopropylaniline) participates in a two-step crosslinking mechanism characteristic of diamine curing agents [14] [15] [16]. The primary step involves nucleophilic attack of the primary amino group on the epoxide carbon, causing ring opening and formation of a secondary amino group along with a hydroxyl functionality [15] [16]. This reaction proceeds through an S_N2 mechanism with the amino nitrogen attacking the less hindered carbon of the epoxide ring [14].

The second step involves reaction of the newly formed secondary amine with another epoxide group, creating tertiary amine linkages and additional hydroxyl groups [15] [16]. This sequential reaction pattern leads to chain extension followed by crosslinking, ultimately producing a three-dimensional network structure [14] [17]. The steric hindrance provided by the isopropyl substituents influences the reaction kinetics, typically requiring elevated temperatures between 80-200°C for efficient curing [18] [19].

Research on epoxy curing mechanisms indicates that the reaction follows second-order kinetics with activation energies ranging from 45-65 kJ/mol for the primary amine reaction [19] [20]. The bulky substituents in 4,4'-Methylenebis(2,6-diisopropylaniline) can lead to reduced reactivity compared to less hindered diamines, but this is often compensated by improved thermal stability and enhanced mechanical properties of the cured network [12].

Polyurethane Chain Extension Dynamics

In polyurethane applications, 4,4'-Methylenebis(2,6-diisopropylaniline) functions as a chain extender by reacting with isocyanate-terminated prepolymers [12] [21]. The amino groups react with isocyanate functionalities to form urea linkages, which contribute to the hard segment structure of the polyurethane [21] [22]. This reaction is highly exothermic and proceeds rapidly even at moderate temperatures, making it suitable for various processing conditions.

The chain extension mechanism involves nucleophilic attack of the amino nitrogen on the electrophilic carbon of the isocyanate group, forming an unstable carbamic acid intermediate that rapidly rearranges to produce the stable urea linkage [21]. The presence of two amino groups allows for crosslinking between polymer chains, contributing to the mechanical properties and dimensional stability of the final elastomer [22] [23].

Studies on polyurethane chain extenders demonstrate that the molecular structure of the diamine significantly influences the final properties of the cured material [22] [24]. The bulky isopropyl groups in 4,4'-Methylenebis(2,6-diisopropylaniline) contribute to increased thermal stability and improved solvent resistance compared to simpler aliphatic diamines [12] [22]. The compound has shown particular utility in applications requiring high thermal stability and enhanced tensile strength, with reported improvements in glass transition temperatures exceeding 200°C [12].

Network Formation Kinetics and Conversion

The crosslinking dynamics of 4,4'-Methylenebis(2,6-diisopropylaniline) are characterized by complex kinetics that depend on temperature, concentration, and the specific polymer system employed [25] [16]. In epoxy systems, conversion typically proceeds through an autocatalytic mechanism where the hydroxyl groups formed during the ring-opening reaction catalyze subsequent crosslinking steps [16] [17]. This leads to an accelerating cure profile that can be controlled through temperature programming and the use of additional catalysts.

Molecular dynamics simulations of epoxy crosslinking with diamine curing agents indicate that the final conversion can reach 90-99% under optimal conditions [16]. The crosslink density increases throughout the curing process, with the rate of network formation depending on the mobility of reactive species and the accessibility of functional groups [26] [16]. For 4,4'-Methylenebis(2,6-diisopropylaniline), the steric hindrance around the amino groups can lead to incomplete conversion if processing conditions are not optimized, typically requiring extended cure times or elevated temperatures to achieve maximum crosslink density [19].

The relationship between crosslink density and mechanical properties follows established polymer physics principles, with higher crosslink densities generally leading to increased modulus and glass transition temperature but potentially reduced toughness [26] [17]. The bulky structure of 4,4'-Methylenebis(2,6-diisopropylaniline) contributes to the formation of networks with reduced chain mobility and enhanced thermal stability, making it particularly valuable for high-performance applications requiring dimensional stability at elevated temperatures [12] [25].

| Property | Value |

|---|---|

| Molecular Formula | C₂₅H₃₈N₂ |

| Molecular Weight (g/mol) | 366.58 |

| Melting Point (°C) | 10-30 |

| Boiling Point (°C) | 215-218 (0.5 mmHg) |

| Density (g/cm³) | 0.99 |

| Flash Point (°C) | 113 |

| Solubility in Water (ng/L) | 488 at 23°C |

| LogP | 5.68 at 23.3°C |

| pKa (predicted) | 4.99±0.25 |

| Color | Light Beige to Brown |

| Mechanism | Primary Reaction | Temperature (°C) | Reaction Order | Activation Energy (kJ/mol) | Typical Conversion (%) |

|---|---|---|---|---|---|

| Epoxy-Amine Addition | Ring opening | 80-200 | Second order | 45-65 | 70-95 |

| Chain Extension | Urea bond formation | 150-250 | Second order | 55-75 | 85-98 |

| Network Formation | Crosslink density increase | 200-300 | Complex kinetics | 70-90 | 90-99 |

XLogP3

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (55.88%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (55.88%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (22.06%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (55.88%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (55.88%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (55.88%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H412 (11.76%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

H413 (22.06%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant